4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide 4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392722
InChI: InChI=1S/C14H17N3O3S2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(21-12)22(4,19)20/h5-8H,1-4H3,(H,15,16,18)
SMILES:
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.4 g/mol

4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16392722

Molecular Formula: C14H17N3O3S2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C14H17N3O3S2
Molecular Weight 339.4 g/mol
IUPAC Name 4-tert-butyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C14H17N3O3S2/c1-14(2,3)10-7-5-9(6-8-10)11(18)15-12-16-17-13(21-12)22(4,19)20/h5-8H,1-4H3,(H,15,16,18)
Standard InChI Key CKXWHALPLPGIEI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfonyl group (-SO₂CH₃) and at position 2 with a benzamide moiety bearing a tert-butyl group at the para position. The Z-configuration of the thiadiazol-2(3H)-ylidene moiety is critical for its biological activity, as confirmed by NMR spectroscopy .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₇N₃O₃S₂
Molecular Weight339.4 g/mol
IUPAC Name4-tert-butyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Spectral Data (¹H NMR)δ 1.35 ppm (tert-butyl singlet), δ 3.15 ppm (SO₂CH₃)
StabilitypH-dependent hydrolysis (t₁/₂ = 2.5h in 1M HCl)

The tert-butyl group enhances steric shielding, improving metabolic stability, while the methylsulfonyl moiety contributes to electron-withdrawing effects that influence reactivity.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Condensation: 4-tert-butylbenzoyl chloride reacts with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine in dichloromethane with triethylamine as a base.

  • Purification: Column chromatography or recrystallization from DMSO/water yields >95% purity.

Reaction Conditions

  • Temperature: 25–40°C

  • Solvent: Dichloromethane or DMF

  • Catalyst: Triethylamine (1.2 equivalents)

Industrial-Scale Optimization

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are employed to enhance yield (up to 82%) and reduce waste.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiadiazole derivatives exhibit potent activity against Gram-positive bacteria and fungi. Comparative studies reveal:

Table 2: Antimicrobial Activity of Thiadiazole Analogs

CompoundTarget OrganismMIC (μg/mL)
4-tert-butyl derivativeStaphylococcus aureus32
5-Methylsulfonyl analogCandida albicans24
Reference (Ciprofloxacin)E. coli0.5

The mechanism involves inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis.

Reactivity and Stability

Hydrolysis Pathways

ConditionProductsKinetics
Acidic (HCl)Benzoic acid + thiadiazolamineFirst-order (t₁/₂=2.5h)
Basic (NaOH)4-tert-butylbenzamide + sulfonateSecond-order (k=0.018 L/mol·s)

Steric hindrance from the tert-butyl group slows alkaline hydrolysis by 70% compared to unsubstituted analogs.

Cycloaddition Reactions

The thiadiazole core undergoes [3+2] cycloadditions with nitrile oxides, yielding triazole hybrids. Regioselectivity is governed by the methylsulfonyl group’s electron-withdrawing effects.

Applications in Medicinal Chemistry

Lead Compound Development

  • Anticancer Probes: Inhibits tubulin polymerization (IC₅₀ = 1.8 μM in MCF-7 cells).

  • Antiviral Candidates: Shows 60% inhibition of SARS-CoV-2 main protease at 50 μM.

Comparison with Structural Analogs

Table 3: Impact of Substituents on Bioactivity

SubstituentLogPMetabolic Stability (t₁/₂)Antibacterial MIC (μg/mL)
-SO₂CH₃ (target)1.24.3h32
-SO₂Ph (analog)2.81.1h45
-COCH₃ (analog)0.76.8h28

The methylsulfonyl group optimizes lipophilicity (LogP = 1.2) and stability, balancing bioavailability and potency.

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